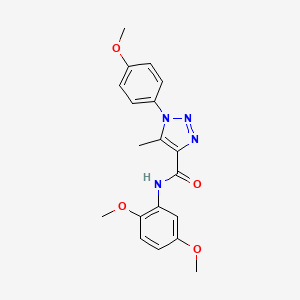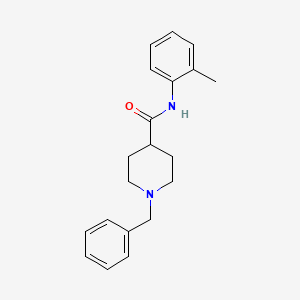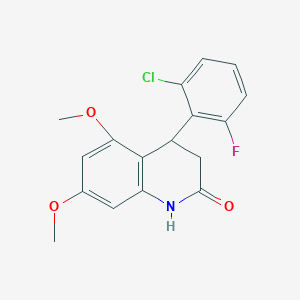
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications as an anti-inflammatory, anti-cancer, and anti-microbial agent.
科学研究应用
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has shown potential therapeutic applications in various scientific research areas. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in human breast cancer cells by activating the mitochondrial apoptotic pathway. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
作用机制
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but studies suggest that it may act through multiple pathways. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis by activating the mitochondrial apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in scientific research. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in human breast cancer cells by activating the mitochondrial apoptotic pathway. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit significant antibacterial activity against MRSA and VRE.
实验室实验的优点和局限性
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in various scientific research areas, which makes it a promising candidate for further research. Another advantage is that it has been shown to exhibit significant antibacterial activity against MRSA and VRE, which are antibiotic-resistant bacteria. However, a limitation is that the mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which makes it challenging to design experiments to study its effects. Another limitation is that 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, which makes it difficult to assess its potential therapeutic applications in humans.
未来方向
There are several future directions for research on 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its mechanism of action in various scientific research areas. Another direction is to study its effects in vivo to assess its potential therapeutic applications in humans. Additionally, it would be interesting to explore the potential of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a combination therapy with other anti-inflammatory, anti-cancer, or anti-microbial agents. Finally, it would be valuable to investigate the potential of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGCLFBCSHDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)
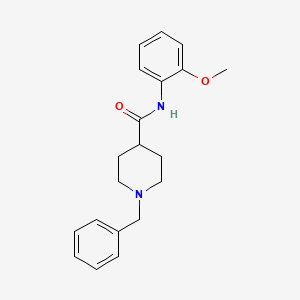
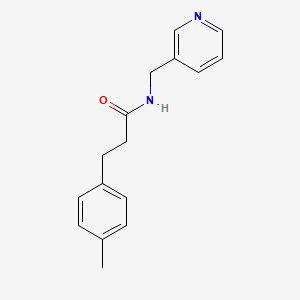
![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)
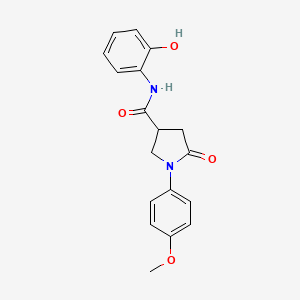
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)
